molecular formula C17H36N2O B8455582 N-[2-(Diethylamino)ethyl]undecanamide CAS No. 70745-24-3

N-[2-(Diethylamino)ethyl]undecanamide

Cat. No.: B8455582
CAS No.: 70745-24-3
M. Wt: 284.5 g/mol
InChI Key: SBTSBRXXSWWPPB-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]undecanamide (CAS 70745-24-3, Product Number AX-02VI) is a synthetic organic compound of significant interest in chemical and pharmaceutical research . This molecule features a long-chain undecanamide core linked to a diethylaminoethyl group, a structural motif common in compounds studied for their surface-active and biological properties. Compounds with similar diethylaminoethyl substituents are frequently investigated for their ability to form ion-pair or ion-associate complexes, which is a crucial area of study for understanding drug-receptor interactions, developing controlled-release pharmaceutical formulations, and creating new ionic liquids with unique physicochemical properties . The structural architecture of this molecule, combining a lipophilic alkyl chain with a hydrophilic tertiary amine group, suggests potential as a surfactant or as a building block in materials science. Furthermore, the diethylaminoethylamide functional group is a key pharmacophore in various bioactive molecules, indicating this compound's potential utility as a key intermediate in medicinal chemistry for the synthesis and development of new therapeutic agents . Researchers can utilize this high-purity compound for exploratory synthesis, method development, and structure-activity relationship (SAR) studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70745-24-3

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]undecanamide

InChI

InChI=1S/C17H36N2O/c1-4-7-8-9-10-11-12-13-14-17(20)18-15-16-19(5-2)6-3/h4-16H2,1-3H3,(H,18,20)

InChI Key

SBTSBRXXSWWPPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NCCN(CC)CC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment
N-[2-(Diethylamino)ethyl]undecanamide has been investigated for its role in treating various cancers. It is particularly noted for its ability to modulate immune responses, which can be beneficial in cancer therapies. Research indicates that compounds with similar structures can inhibit tumor necrosis factor-alpha (TNF-α) production, which is often elevated in cancer patients. This modulation can help reduce inflammation and improve the efficacy of existing cancer treatments .

Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Studies have shown that it can reduce levels of pro-inflammatory cytokines, which are involved in various autoimmune diseases . This property opens avenues for its use in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Drug Delivery Systems

Polymeric Micelles
this compound can be utilized in creating pH-responsive polymeric micelles for targeted drug delivery. Research has demonstrated that these micelles can encapsulate anticancer drugs like doxorubicin, enhancing their selectivity and reducing side effects by targeting tumor cells specifically . The pH responsiveness allows for the release of the drug in acidic tumor microenvironments, improving therapeutic outcomes.

Improving Drug Stability
The compound has also been incorporated into polymeric systems to enhance the stability of sensitive drugs. For instance, studies have shown that grafting this compound onto polyethylene glycol can improve the thermal stability of enzymes used in therapeutic applications . This modification helps maintain enzyme activity under varying conditions.

Biochemical Research Applications

Biochemical Tool for Enzyme Studies
this compound serves as a useful biochemical tool for studying enzyme kinetics and mechanisms. Its ability to interact with various enzymes allows researchers to investigate enzyme activities and inhibition pathways . This application is particularly relevant in neurobiology, where understanding enzyme interactions is crucial for developing treatments for neurodegenerative diseases.

Synthetic Chemistry Applications
In synthetic chemistry, this compound is employed as a building block for synthesizing complex organic molecules. Its structure allows for various chemical transformations that lead to the formation of biologically active compounds . This versatility makes it valuable in the development of new pharmaceuticals.

Case Studies

Application AreaStudy ReferenceFindings
Cancer TreatmentPatent EP1767533A1Demonstrated potential to inhibit TNF-α production and reduce tumor growth in preclinical models .
Drug DeliveryPMC5604559Developed pH-responsive micelles that improved drug loading efficiency and anticancer efficacy .
Enzyme StudiesRSC AdvancesUtilized as a tool to study enzyme kinetics, revealing insights into inhibition mechanisms .
Synthetic ChemistryPhD Thesis - University of BaselShowed effectiveness as a precursor for synthesizing novel heterocycles with biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Alkyl Chain Length and Functional Groups

N-[2-(Diethylamino)ethyl]undecanamide vs. N-[2-(2-Hydroxyethoxy)ethyl]decanamide (CAS 158948-13-1)
Property This compound N-[2-(2-Hydroxyethoxy)ethyl]decanamide
Molecular Formula C₁₇H₃₄N₂O C₁₄H₂₉NO₃
Molecular Weight 282.47 g/mol 259.38 g/mol
Key Functional Groups Diethylaminoethyl, undecanamide Hydroxyethoxyethyl, decanamide
Hydrophilicity Moderate (amine group) High (hydroxyethoxy group)
Applications Pharmaceutical intermediates Potential surfactants or solubilizers

Key Findings :

  • The hydroxyethoxy group in the decanamide derivative improves water solubility, whereas the diethylamino group allows for pH-dependent solubility via protonation .

Comparison with Phosphonothiolate Analogs

This compound vs. Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate
Property This compound Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate
Functional Groups Amide, tertiary amine Phosphonothiolate, isopropylaminoethyl
Reactivity Low (amide stability) High (phosphonothiolate reactivity)
Toxicity Likely low (pharmaceutical use) High (nerve agent analogs)
Applications Drug synthesis Chemical warfare or catalytic studies

Key Findings :

  • The phosphonothiolate group in the latter confers high reactivity and toxicity, contrasting sharply with the pharmaceutically oriented amide structure of the former.
  • The diethylaminoethyl group in both compounds may facilitate interactions with biological targets, but the amide backbone in this compound ensures greater metabolic stability .

Fluorescence Properties of Diethylaminoethyl Derivatives

N-[2-(Diethylamino)ethyl]-2',6'-Xylidine Derivatives (from ):

  • These derivatives exhibit strong fluorescence due to the electron-rich diethylaminoethyl group, which enhances π-conjugation in aromatic systems.

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents:

Procedure

  • Activation : Stir undecanoic acid (1 eq) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C for 30 min.

  • Aminolysis : Add N,N-diethylethylenediamine (1.05 eq) dropwise, then warm to room temperature for 12 h.

  • Workup : Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 70–85% (crude).

Acid Chloride Route

Undecanoyl chloride reacts directly with the diamine under mild conditions:

Procedure

  • Chlorination : Treat undecanoic acid with thionyl chloride (SOCl₂, 2 eq) at reflux for 2 h.

  • Amination : Add N,N-diethylethylenediamine (1 eq) in dry tetrahydrofuran (THF) at 0°C, stir for 4 h.

  • Isolation : Filter precipitated hydrochloride salt, neutralize with NaHCO₃, extract with ethyl acetate.

Yield : 80–90% (crude).

Purification and Impurity Control

Crystallization Optimization

Patent WO2013162390A1 details ethanol/water mixtures for purifying structurally similar amides:

ParameterCondition 1Condition 2
Solvent Ratio (EtOH:H₂O)85:1590:10
Temperature (°C)60–7050–60
Crystallization Time12 h8 h
Purity (HPLC)99.79%99.86%

Procedure :

  • Dissolve crude product in hot ethanol/water (85:15 v/v).

  • Cool to 20°C, filter, and wash with cold solvent.

  • Repeat crystallization to reduce desethyl impurities (<0.07%).

Silica Gel Adsorption Chromatography

For colored byproducts:

  • Dissolve crude amide in DCM (8 mL/g).

  • Wash with H₂O (1:1 v/v), separate organic layer.

  • Stir with silica gel (24% w/w) for 4 h, filter, and concentrate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 16H, CH₂), 2.18 (t, 2H, COCH₂), 2.56 (t, 2H, NCH₂), 2.72 (q, 4H, N(CH₂CH₃)₂).

  • MS (ESI+) : m/z 285.3 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min, λ=254 nm. Retention time: 8.2 min.

Challenges and Optimization Strategies

Byproduct Formation

  • Desethyl Impurity : Generated via hydrolysis of the diethylamino group. Mitigation includes:

    • Lower reaction temperatures (<25°C).

    • Anhydrous conditions (molecular sieves).

Scalability Considerations

  • Solvent Volume : Ethanol/water ratios >85% reduce yield due to solubility limits.

  • Catalyst Loading : HOBt (1.1 eq) minimizes racemization but increases cost.

Applications and Derivatives

While direct applications of this compound are understudied, its structural analogs serve as:

  • Surfactants : Due to amphiphilic nature.

  • Drug Intermediates : For kinase inhibitors (e.g., sunitinib) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(Diethylamino)ethyl]undecanamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via amidation of undecanoic acid with N,N-diethylethylenediamine, using coupling agents like EDC/HOBt. Critical intermediates (e.g., activated esters) should be purified via flash chromatography and characterized using 1H^1H-/13C^{13}C-NMR and HPLC-MS to confirm structural integrity . Salt formation (e.g., hydrochloride salts) may enhance solubility, as demonstrated in related diethylaminoethylamide derivatives .

Q. How can researchers address low aqueous solubility in bioavailability studies?

  • Methodological Answer : Solubility challenges, common in long-chain amides, can be mitigated by formulating micellar systems using surfactants (e.g., polysorbate-80) or co-solvents (DMSO/PEG). Phase solubility studies and dynamic light scattering (DLS) can optimize formulations. Reduced-pressure distillation (e.g., 0.020 atm for similar compounds) may improve purity and stability .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) for quantifying impurities. Differential Scanning Calorimetry (DSC) confirms thermal stability, while Karl Fischer titration monitors hygroscopicity, a concern for tertiary amine-containing compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the diethylaminoethyl moiety’s role?

  • Methodological Answer : Compare analogs with varying alkyl chain lengths (e.g., dodecanamide vs. undecanamide) or substituted amines (e.g., dimethylamino vs. diethylamino). In vitro assays (e.g., membrane permeability or receptor binding) paired with molecular docking (AutoDock/Vina) can link structural features to biological activity, as seen in antiarrhythmic agent studies .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Cross-validate methods using standardized buffers (e.g., PBS at pH 7.4) and controlled temperature/humidity. For stability discrepancies, accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation pathways. Reference NIST data for phase-change properties (e.g., boiling points under reduced pressure) .

Q. How can in vivo models assess pharmacokinetics and toxicity?

  • Methodological Answer : Rodent studies should evaluate oral bioavailability and tissue distribution via LC-MS/MS. For safety, conduct acute toxicity assays (OECD 423) and screen for ocular/skin irritation using Draize tests (500 mg dose in rabbits). Toxicity thresholds can be benchmarked against structurally related compounds .

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